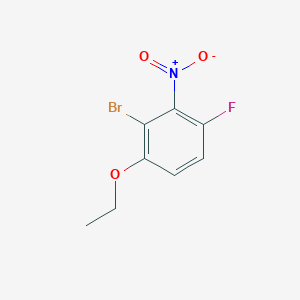

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)8(7(6)9)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFCOLSBLVWQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene with structurally related brominated aromatic compounds. Key differences in substituents, molecular weight, and physical properties are highlighted.

Key Observations:

Substituent Effects: The nitro group in this compound significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) compared to non-nitro analogs like 1-Bromo-3-chloro-5-fluorobenzene . The ethoxy group improves solubility in organic solvents relative to polar derivatives like 3-Bromo-6-fluoro-2-nitrobenzoic acid, which is water-soluble only in its deprotonated form .

Electronic and Steric Considerations :

- Fluorine’s electronegativity in the 3-position deactivates the benzene ring, but the nitro group in the 2-position creates an ortho-directing effect, favoring regioselective reactions .

- In contrast, 1-Bromo-3-(trifluoromethoxy)benzene lacks a nitro group, making its reactivity dependent on the trifluoromethoxy group’s electron-withdrawing nature .

Applications :

- Compounds with nitro groups (e.g., this compound, 3-Bromo-6-fluoro-2-nitrobenzoic acid) are preferred for synthesizing amines or heterocycles via reduction or cyclization .

- Brominated propyl derivatives (e.g., 1-(3-Bromopropyl)-...-ethoxybenzene) are tailored for polymer or surfactant synthesis due to their alkyl chain flexibility .

Research Findings and Data Gaps

- Thermal Stability : Predicted boiling points (~300°C) align with analogs like 1-(3-Bromopropyl)-...-ethoxybenzene (308.7°C), but experimental validation is lacking .

- Toxicity Data: Limited information exists for brominated nitrobenzenes; safety protocols should follow R-phrases (e.g., R36/37/38 for irritancy) as seen in related compounds .

Preparation Methods

Nitration and Bromination

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions (20–30 °C) to avoid over-nitration and side reactions. For example, nitration of fluorobenzotrifluoride derivatives in sulfuric acid solvent yields nitro-substituted intermediates efficiently.

Bromination is often performed using brominating agents such as dibromohydantoin in sulfuric acid at temperatures below 30 °C. This step yields brominated nitrobenzene derivatives with high regioselectivity, as monitored by gas chromatography.

Fluorination

Fluorination is commonly achieved via diazotization followed by fluorination of the diazonium salt intermediate. For instance, 2-bromo-6-nitroaniline can be converted to the corresponding diazonium salt, which upon treatment with fluoride sources (e.g., aqueous fluoride ions) and heating decomposes to give the fluoronitrobenzene derivative. This method avoids the use of expensive fluorinating reagents like KF or CsF and offers high product purity and yield.

Ethoxylation (Introduction of Ethoxy Group)

The ethoxy group is typically introduced by nucleophilic aromatic substitution of a suitable leaving group (such as a halogen or nitro group) with ethanol or ethoxide under basic conditions. Alternatively, alkoxylation can be performed by reacting phenolic intermediates with ethylating agents in the presence of a base.

While direct literature on the ethoxylation of this exact compound is limited in the provided sources, the general methodology involves substitution of activated aromatic halides or nitro groups by ethoxide ions under controlled conditions.

Detailed Stepwise Synthesis Example (Hypothetical Based on Related Methods)

Research Findings and Optimization

- The nitration and bromination steps require careful temperature control to maximize yield and regioselectivity. Using sulfuric acid as solvent enhances reaction efficiency.

- The fluorination via diazonium salt intermediates is advantageous due to the use of inexpensive fluoride sources and mild conditions, improving industrial applicability.

- Ethoxylation conditions need optimization to prevent side reactions such as hydrolysis or over-alkylation. Solvent choice and base strength are critical parameters.

- Analytical techniques such as gas chromatography (GC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

Summary Table of Key Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 20–30 °C | High regioselectivity, mild conditions | Temperature control critical |

| Bromination | Dibromohydantoin, H2SO4, <30 °C | Selective bromination, good yields | Requires monitoring by GC |

| Fluorination | Diazotization, aqueous fluoride, heating | Avoids expensive fluorinating agents | Requires careful intermediate handling |

| Ethoxylation | Ethanol/NaOH or ethoxide ion, reflux | Direct introduction of ethoxy group | Optimization needed to avoid side products |

Q & A

Q. What are the key considerations for designing a high-yield synthesis of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene?

The synthesis involves sequential functionalization of the benzene ring. A typical route starts with nitration to introduce the nitro group (meta-directing), followed by bromination (using Br₂/FeBr₃ at 0–5°C), ethoxylation via Williamson ether synthesis (NaH and ethyl bromide in anhydrous THF), and fluorination with DAST (diethylaminosulfur trifluoride). Order optimization is critical: introducing nitro first avoids steric clashes during bromination. Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization removes by-products. Yields >70% are achievable with strict temperature control and inert atmospheres .

Q. How can researchers confirm the regiochemical structure of this compound after synthesis?

Use a combination of spectroscopic techniques:

- ¹H NMR : Ethoxy protons appear as a triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 3.8–4.1 ppm, OCH₂). Aromatic protons show splitting patterns consistent with substituent positions.

- ¹⁹F NMR : Fluorine resonance at δ -110 to -120 ppm (meta to nitro).

- IR : Nitro group asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ at m/z 274.0 (C₈H₆BrFNO₃). X-ray crystallography resolves ambiguities in substitution patterns .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate 4:1) separates nitro/by-product isomers. Recrystallization in ethanol/water (1:3) yields >95% purity. For trace halogenated impurities, activated charcoal treatment or distillation (bp ~250°C under reduced pressure) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The nitro group’s electron-withdrawing effect deactivates the aromatic ring, slowing oxidative addition of Pd catalysts. However, it stabilizes intermediates in Ullmann couplings (CuI catalysis). For Suzuki reactions, use electron-rich Pd ligands (e.g., SPhos) and elevated temperatures (80–100°C). Kinetic studies show a 30% yield improvement with microwave-assisted heating (120°C, 20 min) compared to traditional reflux .

Q. What strategies mitigate competing side reactions during ethoxy group introduction?

Competing nucleophilic substitution at the bromine site can be suppressed by:

- Protecting bromine with a trimethylsilyl group before ethoxylation.

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Optimizing reaction time (2–4 hours) via in-situ FTIR to halt before by-product formation. Computational DFT studies predict activation barriers for substitution pathways, guiding solvent selection (e.g., DMF for polar aprotic conditions) .

Q. How can researchers resolve contradictory data on fluorination efficiency in this compound?

Discrepancies in fluorination yields (40–80% across studies) may arise from trace moisture or competing elimination pathways. Controlled experiments under anhydrous conditions (molecular sieves, Schlenk line) with DAST or Deoxo-Fluor® reagents improve reproducibility. Kinetic isotope effects (KIE) studies using deuterated analogs can isolate mechanistic pathways. Cross-validate results via ¹⁹F NMR and GC-MS .

Q. What are the applications of this compound in medicinal chemistry research?

The compound serves as a precursor for:

- Antimicrobial agents : Coupling with thiols or amines generates sulfonamide/amine derivatives with activity against S. aureus (MIC ~5 µg/mL).

- Fluorescent probes : Nitro-to-amine reduction followed by conjugation to fluorophores creates imaging agents for cellular nitroreductase detection.

- Kinase inhibitors : Suzuki coupling with boronic acids introduces heterocyclic moieties targeting EGFR kinases (IC₅₀ < 100 nM in preliminary assays) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.

- Avoid contact with moisture (generates HBr/HF gases).

- Store under inert gas (argon) at 2–8°C to prevent decomposition.

- Neutralize spills with sodium bicarbonate/sand. Toxicity data (LD₅₀ > 500 mg/kg in rats) suggest moderate acute risk, but chronic exposure risks require monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.